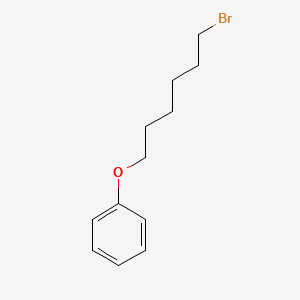

6-Phenoxyhexyl bromide

Description

Significance of Halogenated Organic Compounds in Modern Chemistry

Halogenation, the process of introducing a halogen atom into a compound, is a fundamental strategy in organic synthesis. numberanalytics.com These compounds are not only crucial intermediates but are also found in numerous commercial products, including polymers, pesticides, and fire retardants. noaa.gov The presence of a halogen atom can significantly alter a molecule's physical and chemical properties, such as its lipophilicity and stability, making halogenation a valuable tool in drug design and development. numberanalytics.com Many pharmaceuticals, anesthetics, and medical imaging contrast agents contain halogen atoms. numberanalytics.com

Halogenated organic compounds are substances where one or more hydrogen atoms in a hydrocarbon have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). youtube.comnaturvardsverket.se While low-molecular-weight haloalkanes can be highly flammable, many larger halogenated compounds are nonflammable and some are even used as fire retardants. noaa.gov Their reactivity varies, generally decreasing as more hydrogen atoms are replaced by halogens. noaa.gov However, it is important to note that many halogenated organic compounds can have significant environmental impacts due to their persistence and potential to bioaccumulate. nih.govnaturvardsverket.se

Overview of Ether Linkages in Molecular Design

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). wikipedia.org This ether linkage is a common feature in organic chemistry and is particularly significant in biochemistry, appearing in crucial molecules like carbohydrates and lignin. wikipedia.org Ethers are generally stable and relatively unreactive, which makes them useful as solvents and as intermediates in various synthetic reactions. numberanalytics.com

Positioning of 6-Phenoxyhexyl Bromide within Chemical Compound Classes

The compound this compound holds a unique position in the landscape of chemical compounds due to its distinct structural features. It is simultaneously classified as an organic halide and an ether, and it serves as a versatile building block in both organic synthesis and medicinal chemistry.

This compound, with its terminal bromine atom, is a prime example of an alkyl halide. cymitquimica.com The bromine atom acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is a key feature that allows for the introduction of the phenoxyhexyl group into a wide range of other molecules. cymitquimica.com

In the context of chemical synthesis, this compound is considered an oxygen-containing building block. cymitquimica.com Such building blocks are fundamental components used in the modular assembly of more complex molecular architectures. The combination of the reactive bromide and the stable phenoxy-ether moiety makes it a valuable tool for chemists looking to construct intricate molecules. cymitquimica.comtcichemicals.com

The dual functionality of this compound makes it a particularly useful building block in medicinal chemistry. researchgate.netopenaccessjournals.com Its ability to participate in reactions to form larger, more complex structures allows for the synthesis of novel compounds with potential therapeutic applications. nih.govgoogle.com For example, it has been used in the synthesis of inhibitors for enzymes like fatty acid amide hydrolase. nih.gov The phenoxyhexyl portion of the molecule can be incorporated into drug candidates to modulate their pharmacological properties. googleapis.comontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 51795-97-2 |

| Molecular Formula | C12H17BrO |

| Molecular Weight | 257.17 g/mol |

| Synonyms | 6-Bromohexyl phenyl ether, ((6-bromohexyl)oxy)benzene |

Structure

3D Structure

Properties

IUPAC Name |

6-bromohexoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLSAZPSEJXYSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199681 | |

| Record name | Benzene, ((6-bromohexyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51745-97-2, 51795-97-2 | |

| Record name | Benzene, ((6-bromohexyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051745972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ((6-bromohexyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51795-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Phenoxyhexyl Bromide

Established Synthetic Routes to 6-Phenoxyhexyl Bromide

Established methods for synthesizing this compound and its derivatives primarily involve well-known organic reactions that are foundational in synthetic chemistry.

Reaction of this compound with Triphenylphosphine (B44618)

The reaction between this compound and triphenylphosphine is a classic example of quaternization, leading to the formation of a phosphonium (B103445) salt. vedantu.com This process involves the nucleophilic attack of triphenylphosphine on the electrophilic carbon atom bonded to the bromine atom in this compound. The resulting product is (6-Phenoxyhexyl)triphenylphosphonium bromide. scispace.com This reaction is a critical step in the preparation of Wittig reagents, which are widely used in organic synthesis to convert aldehydes and ketones into alkenes. wikipedia.org The formation of the phosphonium salt is typically achieved by reacting the two compounds, often in a suitable solvent. scispace.comwikipedia.org

Table 1: Synthesis of (6-Phenoxyhexyl)triphenylphosphonium bromide

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction mechanism is a bimolecular nucleophilic substitution (SN2), where an alkoxide ion acts as a nucleophile and attacks an alkyl halide. wikipedia.orgmasterorganicchemistry.comlibretexts.org This method is highly effective for primary alkyl halides, such as this compound, as they are less prone to competing elimination reactions that can occur with secondary and tertiary halides. wikipedia.orgstackexchange.com

A common and direct application of the Williamson ether synthesis for producing this compound involves the reaction of a phenol (B47542) with an excess of 1,6-dibromohexane. prepchem.com In this procedure, the phenol is first deprotonated by a strong base, such as sodium hydride or a sodium alkoxide, to form the more nucleophilic sodium phenolate (B1203915). wikipedia.orgprepchem.com The phenolate then reacts with 1,6-dibromohexane. By using an excess of the dibromoalkane, the likelihood of the phenolate reacting at both ends of the hexane (B92381) chain is minimized, favoring the formation of the desired mono-ether product. One specific synthesis reports a 77% yield for the reaction between sodium phenolate and 1,6-dibromohexane. prepchem.com

Table 2: Williamson Ether Synthesis of this compound

| Nucleophile | Electrophile | Base | Product | Reported Yield |

|---|

Grignard Reagent Formation from this compound

Grignard reagents are organomagnesium compounds with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. wikipedia.orgbyjus.com They are prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comchemguide.co.uk The solvent is crucial as it stabilizes the organomagnesium compound. byjus.com

For this compound, the formation of the corresponding Grignard reagent, 6-phenoxyhexylmagnesium bromide, is achieved by adding the alkyl bromide to magnesium turnings in a dry ether solvent. chemguide.co.uk It is imperative that the reaction is conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards water, which would quench the reagent by converting it to an alkane. chemguide.co.uk The resulting Grignard reagent is a powerful nucleophile and strong base, making it a valuable intermediate for creating new carbon-carbon bonds by reacting it with various electrophiles like aldehydes, ketones, and esters. byjus.comchemguide.co.ukgoogle.com

Table 3: Grignard Reagent Formation

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|

Novel and Evolving Synthetic Strategies

While traditional methods are robust, research continues into novel synthetic strategies that offer greater efficiency, selectivity, and sustainability.

Chemo-Enzymatic Routes for Related Compounds

Chemo-enzymatic synthesis integrates the precision of biological catalysts (enzymes) with the versatility of chemical reactions to construct complex molecules. beilstein-journals.orgnih.gov This approach is particularly advantageous for reactions that are difficult to control using conventional chemistry, such as achieving high regio- and stereoselectivity. beilstein-journals.orgrsc.org

Recent chemo-enzymatic strategies fall into several categories, including the use of enzymes for late-stage functionalization of complex scaffolds, the generation of highly reactive intermediates, and the construction of cyclic systems. beilstein-journals.org For instance, enzymes can be used to introduce specific functional groups onto a molecule with high precision, which can then be elaborated using traditional chemical methods. nih.govmdpi.com While a specific chemo-enzymatic route for this compound is not prominently documented, the principles are applicable to the synthesis of its precursors or more complex derivatives. For example, an enzymatic process could be used to selectively hydroxylate a precursor aromatic ring, which is then converted to the final product via chemical steps. This merging of synthetic techniques allows for the efficient creation of a diverse range of compounds from simple starting materials. nih.govrsc.org

Palladium-Catalyzed Synthesis of Precursors

The synthesis of this compound is typically achieved via the Williamson ether synthesis, which involves the reaction of a phenoxide with an appropriate hexyl halide. However, the precursors for this reaction, namely substituted phenols or functionalized alkyl chains, can be constructed using advanced catalytic methods. Palladium-catalyzed cross-coupling reactions are powerful tools for creating the specific C-C and C-N bonds necessary to build these precursors. rsc.orgfishersci.it

For instance, the Suzuki-Miyaura coupling reaction is a versatile method for synthesizing functionalized phenols. mdpi.com This reaction couples an aryl halide or triflate with an arylboronic acid, catalyzed by a palladium complex. mdpi.com To prepare a precursor for this compound, a suitably protected bromophenol could be coupled with a boronic acid to introduce a desired substituent on the aromatic ring before the etherification step. The Miyaura borylation offers a route to prepare the necessary boronic esters from aryl halides, showcasing high functional group tolerance. rsc.org

Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling amines with aryl halides or triflates. fishersci.it This can be a strategic step in a multi-step synthesis to introduce a nitrogen-containing group, which could later be converted to a hydroxyl group, yielding the required phenolic precursor for the final Williamson ether synthesis. researchgate.netacs.org Palladium catalysis can also be used directly for C-O bond formation, such as in the allylic etherification of phenols, which could be adapted to create precursors with specific functionalities. frontiersin.orgnih.gov These palladium-catalyzed methods provide a modular and efficient approach to access a wide range of structurally diverse phenolic precursors that would be difficult to synthesize using traditional methods. researchgate.netnih.gov

Optimization of Synthetic Conditions

The efficiency of the Williamson ether synthesis for preparing this compound is highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, reaction time, and the catalyst system is crucial for maximizing yield and minimizing side reactions. numberanalytics.com

Temperature and Reaction Time Parameters

Temperature and reaction time are interconnected parameters that must be carefully controlled to achieve optimal results. Increasing the reaction temperature generally increases the reaction rate, allowing the synthesis to be completed in a shorter time. numberanalytics.com Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.orgbyjus.com

However, excessively high temperatures can promote competing side reactions, primarily the E2 elimination of the alkyl halide, which is favored by the strong base (alkoxide) used in the reaction. wikipedia.orgnumberanalytics.com This is particularly problematic with secondary or sterically hindered primary alkyl halides. For the synthesis of this compound from a primary halide like 1,6-dibromohexane, elimination is less of a concern but can still occur at elevated temperatures.

Microwave-assisted synthesis has emerged as a technique to dramatically reduce reaction times. wikipedia.org By rapidly and uniformly heating the reactants, microwave irradiation can accelerate the reaction, sometimes reducing reaction times from hours to minutes. wikipedia.orgsacredheart.edu Studies have shown that optimizing microwave parameters can lead to high yields in very short times. For example, one study on a similar ether synthesis found the optimal time at 140°C was just three minutes; longer or shorter times resulted in an impure product. sacredheart.edu The minimum temperature to drive the reaction to completion was found to be 123°C. sacredheart.edu

Table 2: Example of Time and Temperature Optimization in a Microwave-Enhanced Ether Synthesis Data adapted from a study on 1-ethoxydodecane (B3193551) synthesis and is illustrative for the optimization process. sacredheart.edu

| Time (minutes) | Temperature (°C) | Wattage (W) | Purity/Outcome |

| 1 | 140 | 1000 | Impure Product |

| 3 | 140 | 1000 | Optimal Purity |

| 5 | 140 | 1000 | Impure Product |

| 3 | 115 | 1000 | Incomplete Reaction |

| 3 | 123 | 1000 | Reaction Completion |

Catalyst Systems and Their Influence

While the Williamson ether synthesis can proceed without a catalyst, its efficiency, especially in industrial applications or with challenging substrates, can be greatly improved by using a catalyst system. francis-press.com Phase-transfer catalysts (PTCs) are particularly effective. wikipedia.org These catalysts facilitate the reaction between reactants located in different, immiscible phases, such as an aqueous solution of sodium hydroxide (B78521) and an organic solution containing the phenol and alkyl halide. utahtech.edu

The PTC, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a crown ether, forms a lipophilic ion pair with the phenoxide anion. wikipedia.orgutahtech.edumdpi.com This ion pair is soluble in the organic phase, allowing the phenoxide to come into close contact with the alkyl halide and react. utahtech.eduresearchgate.net This avoids the need for strong, anhydrous bases like sodium hydride and expensive, dry aprotic solvents. The use of PTCs can lead to faster reaction rates, milder reaction conditions (lower temperatures), and higher yields. mdpi.com Studies have shown that the structure and amount of the PTC can influence the catalytic activity. acs.org

Table 3: Common Catalyst Systems for Williamson Ether Synthesis

| Catalyst | Catalyst Type | Function | Reference |

| Tetrabutylammonium bromide (TBAB) | Phase-Transfer Catalyst (Quaternary Ammonium Salt) | Transports phenoxide anion from aqueous/solid phase to organic phase. | wikipedia.orgutahtech.edumdpi.com |

| 18-Crown-6 | Phase-Transfer Catalyst (Crown Ether) | Sequesters the cation (e.g., K⁺), increasing the nucleophilicity of the "naked" phenoxide anion. | wikipedia.org |

| Sodium Iodide (NaI) | Co-catalyst (Finkelstein reaction) | In reactions with alkyl chlorides, converts it in-situ to the more reactive alkyl iodide. | wikipedia.org |

Chemical Transformations and Reactivity of 6 Phenoxyhexyl Bromide

Nucleophilic Substitution Reactions

The primary mode of reactivity for 6-Phenoxyhexyl bromide is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. molaid.com This reaction is typical for alkyl halides and is a cornerstone of their synthetic utility.

This compound reacts with triphenylphosphine (B44618) in what is known as a quaternization reaction to form (6-phenoxyhexyl)triphenylphosphonium bromide. nih.govwikipedia.org This reaction is a classic example of nucleophilic substitution where the phosphorus atom of triphenylphosphine acts as the nucleophile. wikipedia.org

In a typical procedure, this compound is refluxed with triphenylphosphine in a suitable solvent like anhydrous benzene, resulting in the formation of the corresponding phosphonium (B103445) salt as a white solid in high yield (84%). nih.gov

Reaction Data for Triphenylphosphonium Salt Formation

| Reactants | Solvent | Conditions | Product | Yield |

|---|

This table summarizes the reaction conditions and yield for the synthesis of (6-phenoxyhexyl)triphenylphosphonium bromide. nih.gov

The (6-phenoxyhexyl)triphenylphosphonium bromide salt is a key precursor for the Wittig reaction, a widely used method for synthesizing alkenes from aldehydes and ketones. nih.govwikipedia.orgorganic-chemistry.org The phosphonium salt is first converted into a phosphorus ylide (or phosphorane) by treatment with a strong base, such as potassium bis(trimethylsilyl)amide. nih.gov This ylide then reacts with a carbonyl compound in an olefination reaction. nih.gov

For instance, the phosphorane generated from (6-phenoxyhexyl)triphenylphosphonium bromide has been coupled with various anisaldehydes to produce 1-(methoxyphenyl)-7-phenoxyhept-1-enes in high yields (91-93%). nih.gov This Wittig reaction typically produces a mixture of cis and trans isomers, with the cis isomer being the major product. nih.gov

Wittig Reaction of (6-phenoxyhexyl)triphenylphosphonium bromide with 4-Methoxybenzaldehyde

| Phosphonium Salt | Base | Carbonyl Compound | Product | Yield |

|---|

This table details the components and outcome of a specific Wittig reaction involving the derivative of this compound. nih.gov

This compound undergoes nucleophilic substitution with pyridine-4-aldoxime (B7857832) to yield substituted phenoxyalkyl pyridinium (B92312) oximes. oup.comoup.comresearchgate.net In this reaction, the nitrogen atom of the pyridine (B92270) ring acts as the nucleophile, displacing the bromide ion. oup.comoup.comresearchgate.net

The reaction is typically carried out by refluxing this compound with pyridine-4-aldoxime in acetonitrile. oup.comoup.comresearchgate.net The formation of a significant precipitate indicates the progress of the reaction, which usually takes one to two days. oup.comoup.comresearchgate.net The resulting pyridinium oxime products can be purified by recrystallization from solvents like ethanol (B145695) or methyl ethyl ketone. oup.comoup.comresearchgate.net A variety of substituted phenoxyhexyl pyridinium-4-aldoxime bromides have been synthesized using this method. oup.comoup.comresearchgate.net

Examples of Synthesized Pyridinium Oximes

| Starting Phenoxyhexyl Bromide Derivative | Product | Purity by ¹H NMR |

|---|---|---|

| 6-(4-Bromophenoxy)hexyl bromide | 6-(4-Bromophenoxy)hexylpyridinium-4-aldoxime bromide | 63% |

| 6-(4-Nitrophenoxy)hexyl bromide | 6-(4-Nitrophenoxy)hexylpyridinium-4-aldoxime bromide | 99% |

| 6-(2-Naphthoxy)hexyl bromide | 6-(2-Naphthoxy)hexylpyridinium-4-aldoxime bromide | 69% |

| 6-(4-Benzoylphenoxy)hexyl bromide | 6-(4-Benzoylphenoxy)hexylpyridinium-4-aldoxime bromide | 99% |

| 6-(4-Phenoxyphenoxy)hexyl bromide | 6-(4-Phenoxyphenoxy)hexylpyridinium-4-aldoxime bromide | 98% |

This table presents a selection of pyridinium oximes synthesized from corresponding this compound derivatives, along with their purity determined by ¹H NMR. oup.comoup.comresearchgate.net

The electrophilic carbon of the carbon-bromine bond in this compound is susceptible to attack by sulfur-based nucleophiles, such as thiols and their conjugate bases, thiolates. libretexts.org These reactions, analogous to the Williamson ether synthesis, proceed via an SN2 mechanism to form thioethers (sulfides). libretexts.org

Thiolates are excellent nucleophiles and can be generated by treating a thiol with a base. libretexts.org The resulting thiolate anion then displaces the bromide from this compound to form the corresponding 6-phenoxyhexyl sulfide. libretexts.org This method is a general route for the preparation of sulfides from alkyl halides. libretexts.org

The Williamson ether synthesis, a classic SN2 reaction, can be employed to synthesize ethers from an alkoxide and an alkyl halide. masterorganicchemistry.comnumberanalytics.com this compound can serve as the alkyl halide component in such reactions. This methodology has been extended to the synthesis of polymeric materials, such as functionalized polyelectrolytes. numberanalytics.com

In this context, a polymer with pendant alcohol or phenol (B47542) groups can be deprotonated to form poly-alkoxides or poly-phenoxides. Subsequent reaction with this compound would lead to the grafting of the phenoxyhexyl side chains onto the polymer backbone, thereby creating a functionalized polyelectrolyte. The synthesis of polymeric ethers like poly(ethylene glycol) (PEG) utilizes this type of reaction chemistry. numberanalytics.com

Reactions with Thiol-Containing Nucleophiles

Organometallic Reactions

While nucleophilic substitution is the most common reaction pathway for this compound, the presence of the carbon-bromine bond also allows for the formation of organometallic reagents, such as Grignard reagents. libretexts.orglibretexts.org The formation of a Grignard reagent involves the reaction of the alkyl bromide with magnesium metal in an ether solvent. libretexts.org This process inverts the polarity of the carbon atom, transforming it from an electrophilic center to a nucleophilic one. libretexts.orglibretexts.org

The resulting Grignard reagent, 6-phenoxyhexylmagnesium bromide, would be a potent nucleophile and a strong base. libretexts.orglibretexts.org Such reagents are highly reactive towards electrophiles, including carbonyl compounds. libretexts.org For example, reaction with an ester could potentially lead to the formation of a tertiary alcohol after reaction with multiple equivalents of the Grignard reagent. google.com However, due to their basicity, Grignard reagents are incompatible with acidic protons, such as those found in alcohols and carboxylic acids. libretexts.org

Magnesium Insertion for Grignard Reagent Formation

The formation of a Grignard reagent from this compound involves the insertion of magnesium into the carbon-bromine bond. wikipedia.orgbyjus.com This reaction is typically carried out by reacting the alkyl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The solvent is crucial as it stabilizes the resulting organomagnesium compound. byjus.com

The reactivity of organohalogens with magnesium varies, with alkyl bromides generally reacting more readily than alkyl chlorides due to the lower bond strength of the C-Br bond compared to the C-Cl bond. stackexchange.com To initiate the reaction, activating agents such as iodine or 1,2-dibromoethane (B42909) are often used to break down the passivating layer of magnesium oxide on the surface of the magnesium metal. wikipedia.org The resulting Grignard reagent, 6-phenoxyhexylmagnesium bromide, is a potent nucleophile and a strong base, making it a valuable intermediate in organic synthesis.

A study demonstrated the successful formation of various Grignard reagents, including those from substituted bromobenzenes, using a flow protocol that circumvents the risks associated with magnesium activation. uclm.es For instance, ortho-, meta-, and para-methoxybromobenzenes were efficiently converted to their corresponding Grignard reagents and subsequently reacted with benzaldehyde (B42025) to yield the expected alcohol products in high yields. uclm.es

Table 1: Formation of Grignard Reagents from Substituted Bromobenzenes

| Starting Material | Product after Reaction with Benzaldehyde | Yield |

|---|---|---|

| o-Methoxybromobenzene | 2-Methoxy-α-phenylbenzenemethanol | High |

| m-Methoxybromobenzene | 3-Methoxy-α-phenylbenzenemethanol | High |

| p-Methoxybromobenzene | 4-Methoxy-α-phenylbenzenemethanol | High |

Data sourced from a study on flow protocol for Grignard reagent formation. uclm.es

Role in Nickel/Photoredox-Catalyzed Cross-Coupling Reactions

This compound can participate in nickel-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. rsc.orgsioc-journal.cn These reactions often utilize nickel catalysts due to their ability to undergo various oxidation states and manage β-H elimination reactions. sioc-journal.cn In some cases, photoredox catalysis is combined with nickel catalysis to facilitate these transformations under mild conditions. uni-freiburg.deuni-regensburg.de Visible light photoredox catalysis employs a photocatalyst that, upon excitation by visible light, can act as a potent oxidizing or reducing agent, enabling the formation of radical intermediates for the cross-coupling reaction. uni-freiburg.demdpi.com

For instance, a nickel-catalyzed migratory Suzuki–Miyaura cross-coupling has been developed to couple unactivated alkyl electrophiles with aryl or vinyl boronic acids. nih.gov This method allows for the synthesis of diarylalkanes and allylbenzenes. nih.gov While this specific study did not use this compound, the principles of nickel-catalyzed cross-coupling of alkyl halides are broadly applicable.

Iron- and Cobalt-Catalyzed Reactions

Iron and cobalt complexes are also effective catalysts for cross-coupling reactions involving alkyl halides. Iron, being abundant and less toxic, is an attractive alternative to other transition metals. mdpi.com Iron-catalyzed cross-coupling reactions often proceed through a radical mechanism. scholaris.ca For example, iron(II) bromide complexes with phosphine (B1218219) ligands have been shown to catalyze atom transfer radical polymerization (ATRP) of various monomers. mdpi.com The activity of the iron catalyst can be tuned by the electronic properties of the ligands. mdpi.com

Cobalt catalysts are also utilized in various transformations, including the functionalization of C-H bonds and hydrofunctionalization of alkenes. mdpi.comchemrxiv.org Some cobalt-catalyzed reactions are proposed to proceed through a Co(II/III/IV) cycle. chemrxiv.org For instance, CoBr2 has been identified as an effective catalyst for certain reactions. nih.gov

Derivatization Reactions for Analytical and Synthetic Purposes

Formation of Analytically Detectable Derivatives

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties, such as enhancing its detectability or chromatographic behavior. jfda-online.comspectroscopyonline.com Alkylating agents like pentafluorobenzyl bromide (PFB-Br) are commonly used to introduce a group that enhances detection by techniques like gas chromatography-mass spectrometry (GC-MS). nih.govlibretexts.org

In one instance, this compound was used to synthesize a derivative of N-ethyl aniline (B41778) for use as a photographic developing agent. google.com The reaction involved heating this compound with N-ethyl aniline to yield N-ethyl-N-(6-phenoxyhexyl)aniline. google.com Another example includes the derivatization of berberine (B55584) with this compound to create 9-N-6-Phenoxyhexyl berberine, which was then studied for its potential biological activities. ijpsr.info These derivatizations facilitate the analysis and characterization of the parent molecules. google.comijpsr.info

Advanced Derivatization for Material Science Applications

This compound serves as a key building block in the synthesis of advanced materials. For example, it has been used to prepare (6-phenoxyhexyl)triphenylphosphonium bromide. nih.gov This phosphonium salt is a precursor for generating a phosphorane, which can then be used in a Wittig reaction to synthesize alkenes. nih.gov

In another application, this compound was a starting material for the synthesis of a monomer, 6-[4-(4-methoxyphenyl-azo) phenoxy] hexyl methacrylate (B99206) (MMAZO). mdpi.com This monomer was then grafted onto cellulose (B213188) nanocrystals via atom transfer radical polymerization (ATRP) to create a composite material with dual light- and pH-responsive properties. mdpi.com This material has potential applications in visual acid-alkali measurement and reversible optical storage. mdpi.com

Mechanistic Investigations of this compound Reactions

The reactions involving this compound, such as Grignard formation and nucleophilic substitutions, proceed through well-established mechanistic pathways. The formation of a Grignard reagent is believed to occur via a radical mechanism at the magnesium surface. byjus.com

Nucleophilic substitution reactions with this compound, a primary alkyl halide, are expected to proceed through an SN2 mechanism. wikipedia.org In an SN2 reaction, the nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of configuration if the carbon is chiral. organic-chemistry.org The reaction is a single-step process where the bond to the nucleophile forms concurrently with the breaking of the carbon-bromine bond. libretexts.org The driving force for many of these reactions is the formation of a stable product, such as triphenylphosphine oxide in the case of the Appel reaction for converting alcohols to alkyl halides. wikipedia.org

Table 2: Compound Names

| Compound Name |

|---|

| 1,2-dibromoethane |

| 2-bromoisobuturyl bromide |

| 4-methoxybenzaldehyde |

| 6-[4-(4-methoxyphenyl-azo) phenoxy] hexyl methacrylate |

| This compound |

| 6-phenoxyhexylmagnesium bromide |

| 9-N-6-Phenoxyhexyl berberine |

| Benzyl bromide-(phenyl-13C6) |

| Carbon tetrabromide |

| Diethyl ether |

| Iron(II) bromide |

| Magnesium |

| N-ethyl aniline |

| N-ethyl-N-(6-phenoxyhexyl)aniline |

| Pentafluorobenzyl bromide |

| Phenylmagnesium bromide |

| Tetrahydrofuran |

| Triphenylphosphine |

Elucidation of Reaction Pathways

The principal reaction pathway for this compound involves the substitution of the bromide ion, a good leaving group, by a wide range of nucleophiles. wikipedia.org Due to its structure as a primary alkyl halide, these reactions predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org This mechanism involves a backside attack on the electrophilic carbon atom by the nucleophile, leading to a single, concerted step of bond formation and bond cleavage. wikipedia.org

Common nucleophilic substitution reactions for this compound include:

Williamson Ether Synthesis: This is a classic and highly effective method for forming ethers. wikipedia.org In this reaction, an alkoxide or phenoxide ion acts as the nucleophile. For instance, reacting this compound with a phenoxide, such as sodium phenoxide, in a suitable solvent yields a diaryl ether. The reaction is efficient for primary halides like this compound because the unhindered nature of the reaction site minimizes competing side reactions.

Reaction with Azide (B81097) Ions: The bromide can be displaced by the azide ion (N₃⁻), typically from sodium azide (NaN₃), to form 6-phenoxyhexyl azide. rsc.org This reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) to enhance the nucleophilicity of the azide ion. rsc.org The resulting organic azide is a versatile intermediate, which can be subsequently reduced to a primary amine. nottingham.ac.uk

Reaction with Cyanide Ions: Nucleophilic attack by a cyanide ion (CN⁻), usually from sodium or potassium cyanide, results in the formation of 7-phenoxyheptanenitrile. science-revision.co.uk This reaction is significant as it extends the carbon chain by one atom. science-revision.co.uk

Reaction with Amines and Ammonia (B1221849): Neutral nucleophiles like ammonia can also displace the bromide to form a primary amine. science-revision.co.uk The initial reaction forms an ammonium (B1175870) salt, which is then deprotonated by excess ammonia to yield the final amine product. wikipedia.org

Formation of Phosphonium Salts: this compound reacts with phosphines, such as triphenylphosphine, to generate phosphonium salts. scispace.com For example, the reaction yields (6-phenoxyhexyl)triphenylphosphonium bromide, a key intermediate in the Wittig reaction for converting aldehydes and ketones into alkenes. scispace.com

While SN2 reactions are dominant, this compound can also undergo elimination reactions (specifically, the E2 mechanism) to form 6-phenoxyhex-1-ene. This pathway is favored by the use of strong, sterically hindered bases (such as potassium tert-butoxide) and higher temperatures. youtube.com The base removes a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and elimination of hydrogen bromide.

Stereochemical Outcomes and Control

The stereochemical consequences of reactions involving this compound are governed by the mechanism of the reaction and the nature of the reactants.

Reactions at the Achiral Center: The carbon atom bonded to the bromine in this compound is achiral as it is bonded to two hydrogen atoms. In a standard SN2 reaction, a nucleophile attacks this carbon. While the SN2 mechanism is known to cause an inversion of stereochemistry, this is not observable in the product because the starting material is not chiral and no new stereocenter is formed at that position.

Formation of New Stereocenters: If a reaction involving this compound leads to the creation of a new chiral center, the stereochemical outcome depends on the reaction conditions. In the absence of any chiral influence (such as a chiral catalyst, solvent, or reagent), the reaction will typically produce a racemic mixture—an equal 50:50 mixture of both enantiomers. rsc.org This is because the transition state for the formation of each enantiomer is energetically identical, offering no preference for one over the other.

Stereochemical Control: Achieving stereocontrol, or the preferential formation of one stereoisomer over another, requires the introduction of chirality into the reaction system. This can be accomplished through several strategies:

Chiral Nucleophiles: Using a nucleophile that is itself a single enantiomer can lead to the formation of diastereomeric products, often in unequal amounts.

Chiral Catalysts: Asymmetric phase-transfer catalysis, employing chiral catalysts like derivatives of Cinchona alkaloids, can create a chiral environment around the reactants. core.ac.uk This chiral environment can influence the reaction pathway, leading to an excess of one enantiomer in the product.

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the nucleophilic attack to one face of the molecule, resulting in a stereoselective transformation. The auxiliary is typically removed in a subsequent step.

Influence of Reaction Conditions on Mechanisms

The outcome of reactions with this compound, particularly the competition between substitution (SN2) and elimination (E2), is highly dependent on the specific reaction conditions employed. Key factors include the nature of the nucleophile/base, the solvent, temperature, and the use of catalysts.

Key Factors Influencing Reaction Pathways:

Nucleophile/Base Strength and Steric Hindrance: Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, N₃⁻) favor the SN2 pathway. byjus.com Conversely, strong, sterically bulky bases (e.g., potassium tert-butoxide, t-BuOK) are poor nucleophiles and preferentially act as bases, promoting the E2 elimination reaction. youtube.com

Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions. They solvate the cation but leave the anion (the nucleophile) relatively "naked" and highly reactive. rsc.org Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the SN2 reaction rate. science-revision.co.uk

Temperature: Higher reaction temperatures generally favor elimination over substitution. Elimination reactions have a higher activation energy than substitution reactions, and this energy barrier is more easily overcome at elevated temperatures.

Phase-Transfer Catalysis (PTC): When a reaction involves a nucleophile soluble in an aqueous phase and an organic substrate like this compound (soluble in an organic phase), the reaction is often slow. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide), can be used to transport the nucleophile (e.g., OH⁻) from the aqueous phase into the organic phase, dramatically increasing the reaction rate. mdpi.comtaylorandfrancis.com

The table below summarizes how different reaction conditions can direct the transformation of this compound towards either substitution or elimination products.

| Reaction Condition | Factor | Favored Pathway | Typical Product | Rationale |

| Reagent | Sodium Azide (NaN₃) in DMF | SN2 | 6-Phenoxyhexyl azide | N₃⁻ is a strong, unhindered nucleophile. rsc.org |

| Reagent | Sodium Hydroxide (B78521) (NaOH) in H₂O | SN2 | 6-Phenoxyhexan-1-ol | OH⁻ is a strong nucleophile and water is a polar protic solvent. science-revision.co.uk |

| Reagent | Potassium tert-butoxide (t-BuOK) in THF | E2 | 6-Phenoxyhex-1-ene | t-BuOK is a strong, sterically hindered base that is a poor nucleophile. |

| Solvent | DMSO or DMF | SN2 | Substitution Product | Polar aprotic solvents enhance nucleophilicity. rsc.org |

| Solvent | Ethanol (with a strong base) | E2 | Elimination Product | A less polar solvent and a strong base favor elimination. |

| Temperature | Low to Moderate (e.g., Room Temp to 50°C) | SN2 | Substitution Product | Substitution reactions often have lower activation energies than elimination. wikipedia.org |

| Temperature | High (e.g., >80°C) | E2 | Elimination Product | Higher thermal energy helps overcome the higher activation barrier for elimination. |

| Catalyst | Tetrabutylammonium bromide (PTC) with aq. NaOH | SN2 | 6-Phenoxyhexan-1-ol | The catalyst transfers the OH⁻ nucleophile into the organic phase to react. wikipedia.org |

Applications in Advanced Organic Synthesis and Materials Science

As a Precursor in Medicinal Chemistrycymitquimica.com

The structure of 6-phenoxyhexyl bromide is valuable in the synthesis of pharmacologically active molecules. The phenoxy group can interact with biological targets, and the hexyl chain acts as a flexible spacer to correctly position functional groups for optimal binding. Its role as a precursor is evident in the development of novel ligands and inhibitors for various therapeutic targets.

This compound is a key intermediate in the synthesis of prototype ligands for cannabinoid receptors, particularly the CB1 receptor. future4200.com In one reported synthesis, the Grignard reagent derived from this compound, known as 6-phenoxyhexylmagnesium bromide, is reacted with 2,5-dimethoxybenzoic acid to produce a phenone intermediate. future4200.com This phenone is a crucial component in the multi-step synthesis of hybrid cannabinoid ligands. future4200.com The incorporation of the 6-phenoxyhexyl side chain is a critical design element, as research has shown a strong correlation between the chain length of substituents and a ligand's affinity for the CB1 receptor. future4200.com This synthetic route allows for the creation of bifunctional probes designed to study receptor binding and function. future4200.com

Table 1: Key Reactants in Cannabinoid Ligand Prototype Synthesis

| Reactant | Role |

|---|---|

| This compound | Precursor to the Grignard reagent |

| 2,5-Dimethoxybenzoic acid | Core structure for the phenone intermediate |

| Magnesium | Used to form the Grignard reagent |

Data sourced from research on bifunctional probes for cannabinoid receptors. future4200.com

In the development of potent and selective inhibitors for fatty acid amide hydrolase (FAAH), this compound serves as a starting material for a key reagent. nih.gov FAAH is a significant therapeutic target for developing analgesic, neuroprotective, and anti-inflammatory drugs. nih.govdelveinsight.com The synthesis of second-generation sulfonyl fluoride (B91410) inhibitors involves the preparation of (6-phenoxyhexyl)triphenylphosphonium bromide. nih.govscispace.com This phosphonium (B103445) salt is created from this compound and is subsequently used in a Wittig reaction to construct the larger inhibitor molecule. nih.gov The resulting inhibitors are irreversible and have been tested against both rat and human FAAH, showing similar inhibitory activity. nih.gov The development of such selective FAAH inhibitors holds therapeutic potential for treating a range of disorders without the unwanted side effects associated with direct cannabinoid agonists. nih.govresearchgate.net

Table 2: Research Findings on Second Generation FAAH Inhibitors

| Feature | Finding |

|---|---|

| Target Enzyme | Fatty Acid Amide Hydrolase (FAAH) |

| Inhibitor Class | Second-generation sulfonyl fluorides |

| Key Reagent | (6-phenoxyhexyl)triphenylphosphonium bromide |

| Precursor | This compound |

Information compiled from studies on sulfonyl fluoride inhibitors of FAAH. nih.gov

This compound is a suitable alkylating agent for the preparation of heterocyclic gamma-butyrobetaine analogues, which are investigated as potential inhibitors of carnitine acetyltransferase (CAT). mdpi.com The general synthesis strategy for these compounds involves the reaction of a tertiary amine with an alkyl halide. mdpi.com In this context, the nitrogen atom of a heterocyclic compound would act as a nucleophile, attacking the primary carbon attached to the bromine of this compound. This reaction results in the formation of a quaternary ammonium (B1175870) salt, a defining feature of the gamma-butyrobetaine structure. The phenoxyhexyl portion of the molecule would form one of the side chains of the target compound, influencing its lipophilicity and interaction with the enzyme's binding site.

Development of Sulfonyl Fluoride Inhibitors for Fatty Acid Amide Hydrolase (FAAH)

In Polymer and Materials ScienceCurrent time information in Bangalore, IN.

The bifunctional nature of this compound makes it a useful component in polymer and materials science for creating functional polymers with specific properties. cymitquimica.com

This compound has been used in the synthesis of well-defined, rigid-rod polyelectrolytes. acs.org A key strategy involves creating a soluble precursor poly(p-phenylene) (PP) polymer that has 6-phenoxyhexyl pendant groups. acs.org This precursor polymer is advantageous because it is soluble and its molecular constitution can be clearly determined. acs.org In a subsequent step, these phenoxyhexyl groups are chemically converted into more reactive 6-iodohexyl groups. This transformation allows for further functionalization, such as the introduction of carboxyl groups, to yield the final, structurally homogeneous rigid-rod polyelectrolytes. acs.org This multi-step approach, starting from a polymer functionalized with phenoxyhexyl side chains, enables the precise control needed to synthesize polyelectrolytes with desired characteristics. acs.org

The this compound moiety is a valuable linker for incorporating specific functional groups into advanced polymer architectures, including those containing photoswitchable units like stilbenes. Its utility is demonstrated in the synthesis of complex mechanically interlocked molecules, such as cymitquimica.comcatenanes, which feature stilbene (B7821643) units as functional "gates". researchgate.net While some syntheses use similar linkers like 1,6-dibromohexane, the principle of using a C6 alkyl chain to connect aromatic components is directly applicable. researchgate.net Furthermore, derivatives of this compound are explicitly used to create functional monomers for controlled polymerization techniques. For example, 6-[4-(4-ethoxyphenylazo)phenoxy] hexyl methacrylate (B99206), a monomer synthesized from a 6-phenoxyhexyl precursor, is used in Atom Transfer Radical Polymerization (ATRP) to create dual-responsive copolymers. scientific.net This demonstrates how the this compound framework can be used to tether functional groups, such as stilbenes or other photochromic units, as pendant side chains on a polymer backbone, leading to materials with tunable and responsive properties. researchgate.netscientific.net

Table 3: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 51795-97-2 | C₁₂H₁₇BrO |

| (6-phenoxyhexyl)triphenylphosphonium bromide | Not available | C₃₀H₃₂BrOP |

| Ethyl-4-bromobutanoate | 2969-81-5 | C₆H₁₁BrO₂ |

| 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate | Not available | C₂₃H₂₅NO₃ |

| 1,6-dibromohexane | 629-03-8 | C₆H₁₂Br₂ |

| 6-[4-(4-ethoxyphenylazo)phenoxy] hexyl methacrylate | Not available | C₂₄H₃₀N₂O₄ |

| 2,5-dimethoxybenzoic acid | 2785-98-0 | C₉H₁₀O₄ |

| Sulfonyl Fluoride | Not applicable | Functional Group |

| Gamma-Butyrobetaine | 407-64-7 | C₇H₁₅NO₃ |

Precursor for Side-Chain Liquid-Crystalline Polymers

The synthesis of polymers with liquid-crystalline side chains (SCLCPs) is a significant area of materials science, aiming to combine the unique optical and electrical properties of liquid crystals with the processability and mechanical integrity of polymers. mdpi.commdpi.comopenaccessjournals.com In this context, the this compound moiety is integral for creating monomers that can be polymerized into well-defined SCLCPs. scispace.com The flexible hexyl spacer helps to decouple the motion of the polymer backbone from the mesogenic (liquid crystal-forming) units, allowing them to self-assemble into ordered liquid-crystalline phases. mdpi.comscispace.com

A notable example involves the synthesis of poly(methacrylate)s with liquid crystal side chains, designated as PPHM. In this process, a mesogenic unit, Propyl 4-(4-hydroxyphenyl)benzoate, is reacted with an excess of 1,6-dibromohexane. This reaction yields 6-[4-(4-Propyl benzoate) phenoxy]hexyl Bromide, a monomer precursor structurally analogous to functionalized this compound. This monomer is then subjected to living anionic polymerization to produce the final PPHM polymer. The resulting polymer exhibits a smectic A phase, a type of liquid crystal phase where the molecules are arranged in layers. beilstein-journals.org

Table 1: Properties of Side-Chain Liquid-Crystalline Polymer (PPHM)

| Property | Value |

| Weight-Average Molecular Weight (Mw) | > 100,000 g/mol |

| Polydispersity Index (PDI) | Low (slight-polydisperse) |

| Liquid Crystal Phase | Smectic A |

| Layer Spacing (WAXD) | 2.7 nm |

This table summarizes the key properties of the PPHM polymer synthesized using a monomer derived from a this compound analogue, demonstrating the successful creation of a high-molecular-weight, well-defined side-chain liquid-crystalline polymer. beilstein-journals.org

Formation of Ferrocene-Pyrrole Derivatives for Electroactive Polymers

The development of electroactive polymers is crucial for applications in sensors, energy storage, and electrochromic devices. researchgate.netnih.gov Ferrocene (B1249389), with its stable and reversible redox behavior, is an excellent candidate for incorporation into polymer structures to impart electrochemical activity. researchgate.netresearchgate.net this compound plays a key role in tethering the ferrocene unit to a polymerizable group, such as pyrrole (B145914).

In a specific synthetic route, new ferrocene derivatives have been created, including (6-(4-(1H-pyrrol-1-yl)phenoxy)hexyl) ferrocene. researchgate.net This compound is synthesized by linking a ferrocene moiety to a pyrrole-functionalized phenoxyhexyl structure, which originates from a precursor like this compound. This monomer, which combines the redox-active ferrocene center with the polymerizable pyrrole ring via the flexible phenoxyhexyl linker, can then be used to form an electroactive film on an electrode surface through anodic oxidation. researchgate.netrsc.org

The resulting polymer film displays a stable Fe(II)/Fe(III) redox couple, which is the basis of its electroactivity. The electrochemical properties of these films can be finely tuned. For instance, the film formed from (6-(4-(1H-pyrrol-1-yl)phenoxy)hexyl) ferrocene exhibits a formal potential (E°') of 0.035 V (vs. Ag/Ag+), demonstrating the successful integration of the ferrocene unit into a stable and electrochemically responsive polymer matrix. researchgate.net

Table 2: Electrochemical Data for Ferrocene-Pyrrole Polymer Film

| Derivative | Formal Potential (E°' vs. Ag/Ag+) |

| (6-(4-(1H-pyrrol-1-yl)phenoxy)hexyl) ferrocene Polymer | 0.035 V |

This table presents the formal potential of the electroactive polymer film derived from the ferrocene-pyrrole monomer, highlighting its redox properties. researchgate.net

Role as a Versatile Intermediate for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. taylorfrancis.com The synthesis of these molecules often relies on versatile building blocks that can introduce specific functionalities and structural motifs. This compound, with its reactive terminal bromide, serves as an excellent alkylating agent, making it a valuable intermediate in the multi-step synthesis of complex heterocyclic structures. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product, incorporating the majority of the atoms from the starting materials. researchgate.netpreprints.org These reactions are prized for their atom economy, simplicity, and ability to rapidly generate libraries of structurally diverse molecules. taylorfrancis.comfrontiersin.org

While the literature on MCRs often highlights the use of highly reactive electrophiles like phenacyl bromides, the fundamental role of alkylating agents is crucial. nih.govresearchgate.netresearchgate.net this compound, as a primary alkyl halide, functions as a potent electrophile. Its utility is demonstrated in its use as a starting material to build more complex molecules that subsequently participate in key chemical transformations. struchkovprizeassociation.org In the context of MCRs, molecules like this compound can be used to pre-functionalize one of the components, introducing the phenoxyhexyl chain prior to the main MCR event. Alternatively, its role as an alkylating agent can be envisioned in post-MCR modifications, where the synthesized heterocyclic core is further elaborated by adding the phenoxyhexyl group. This strategic use allows for the incorporation of a flexible, lipophilic tail, which can be critical for modulating the solubility, membrane permeability, or material properties of the final heterocyclic compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of chemical compounds. By modeling the electronic structure, these calculations can elucidate various reactivity indices and map out reaction pathways.

Density Functional Theory (DFT) Studies on Reactivity Indices

Density Functional Theory (DFT) has become a important tool for the semi-quantitative study of organic reactivity. mdpi.comnih.gov A variety of reactivity indices can be derived from DFT calculations to predict how a molecule will behave in a chemical reaction. mdpi.comnih.gov These indices are based on the fundamental properties of the molecule's electron density. mdpi.com

Key global reactivity indices include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier molecular orbitals are crucial in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.netscirp.org

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively, and quantify the energy required to remove an electron and the energy released when an electron is added. researchgate.net

Electronegativity (χ): This is the negative of the chemical potential and describes the tendency of a molecule to attract electrons. researchgate.net

Global Hardness (η) and Softness (σ): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. researchgate.net Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. researchgate.net

Local reactivity indices, such as the Fukui function (f(r)) and Parr functions (Pk+ and Pk-) , provide information about which specific atoms or regions within a molecule are most susceptible to electrophilic or nucleophilic attack. mdpi.com These condensed-to-atom indices are valuable for understanding regioselectivity in reactions. mdpi.com

The following table showcases representative DFT-calculated reactivity indices for a model system, illustrating how these values can be used to compare the reactivity of different compounds.

| Reactivity Index | Definition | Significance |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. researchgate.net |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration. researchgate.net |

| Global Softness (σ) | 1/η | A higher value indicates greater reactivity. researchgate.net |

| Electrophilicity Index (ω) | χ2/(2η) | Quantifies electrophilic character. researchgate.net |

This table provides a general overview of DFT reactivity indices. Specific values for 6-phenoxyhexyl bromide would require dedicated computational studies.

Understanding Reaction Mechanisms through Computational Modeling

DFT methods are widely used to model reaction mechanisms, providing insights into the structures of intermediates and transition states. numberanalytics.com For instance, in a substitution reaction involving this compound, computational modeling could determine whether the reaction proceeds through a concerted (single-step) or a stepwise mechanism. numberanalytics.com It can also help to understand the role of catalysts by modeling how they interact with the reactants and lower the activation energy of the reaction. nih.gov

The study of reaction mechanisms often involves locating the minimum energy path (MEP) on the potential energy surface, which connects reactants, transition states, and products. smu.edu Analysis of the reaction path curvature can reveal distinct phases of a chemical process, such as bond breaking and bond formation. smu.edu

Prediction of Selectivity and Energetic Landscapes

Computational chemistry can predict the selectivity of a reaction, such as regioselectivity and stereoselectivity, by comparing the activation energies of different possible reaction pathways. nih.gov The pathway with the lower activation energy is expected to be the major one, thus determining the primary product. nih.gov

The energetic landscape of a reaction, which includes the relative energies of reactants, intermediates, transition states, and products, can be calculated using quantum chemical methods. researchgate.net This landscape provides a comprehensive picture of the reaction's feasibility and kinetics. For example, in reactions with multiple possible products, the calculated energetic landscape can predict the product distribution under different reaction conditions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of molecules like this compound. nih.govuantwerpen.be

Conformational analysis is a key aspect of understanding a molecule's properties and biological activity. This compound, with its flexible hexyl chain, can adopt numerous conformations. MD simulations can explore the conformational space of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. nih.gov

In Silico Screening and Drug Design Implications

Computational methods, often referred to as in silico methods, play a significant role in modern drug discovery and design. spirochem.commdpi.com These techniques can accelerate the process of identifying and optimizing potential drug candidates by computationally screening large libraries of compounds for their potential to interact with a biological target. mdpi.com

Binding Studies in Enzyme Inhibition

While no specific studies on this compound itself in enzyme inhibition were found, the principles of in silico binding studies are broadly applicable. Molecular docking is a key computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a protein or enzyme. mdpi.com In the context of enzyme inhibition, docking can be used to screen virtual libraries of compounds, including derivatives of this compound, to identify those that are likely to bind to the active site or an allosteric site of a target enzyme. cnr.it

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Routes

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. This trend directly impacts the synthesis of foundational molecules like 6-phenoxyhexyl bromide and its derivatives. Future research is focused on minimizing waste, reducing energy consumption, and avoiding hazardous reagents.

Key areas of development include:

Microwave-Assisted Synthesis: Microwave technology offers a path to significantly improved yields and drastically shorter reaction times compared to conventional heating methods. For instance, the conversion of various bromides to sodium sulfonates, a reaction type applicable to derivatives of this compound, has been successfully demonstrated using microwave irradiation, highlighting a more efficient synthetic route. nih.gov

Flow Chemistry: Continuous flow reactors are being explored to safely handle and utilize reactive and toxic reagents like bromine. researchoutreach.org By generating bromine in situ as needed, the risks associated with its transport and storage are eliminated, and the reagent is fully consumed, leaving no harmful residues. researchoutreach.org This approach is particularly relevant for bromination reactions in the synthesis of alkyl bromides.

Photochemistry: Light is a renewable and non-polluting reagent. Photochemical reactions, often facilitated by the advent of powerful and reliable LEDs, can be conducted under milder conditions, reducing the energy intensity of chemical production. researchoutreach.org Harnessing the photochemistry of bromine presents a sustainable alternative for manufacturing processes. researchoutreach.org

Organoautocatalysis: A novel approach involves using an organoautocatalyst that is formed during the reaction itself, eliminating the need for external, and often toxic, metal catalysts or enzymes. fau.eu Chemists at Friedrich-Alexander-Universität Erlangen-Nürnberg (FAU) have developed such a procedure for synthesizing bioactive cyclic amines, demonstrating a highly effective and atom-economic conversion at room temperature with yields up to 95%. fau.eu This principle could be adapted for reactions involving this compound to create more complex nitrogen-containing molecules.

These sustainable methodologies represent a significant step towards "green chemistry," aiming to make the synthesis of important chemical intermediates more environmentally friendly and economically viable. fau.euresearchgate.net

Exploration of Novel Catalytic Systems

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Research is moving beyond traditional catalysts to explore more sophisticated and effective options.

Emerging catalytic trends include:

Advanced Lewis/Brønsted Acids: For etherification reactions, which are central to forming the phenoxy moiety of the molecule, a variety of Lewis and Brønsted acid catalysts have been explored. csic.es Systems using catalysts like BiBr₃ have proven effective in promoting the reductive coupling of alcohol surrogates with aldehydes or ketones. csic.es The ongoing goal is to find more general and efficient catalysts, such as Yb(OTf)₃, that can operate under mild conditions with a broad range of substrates. csic.es

Nanocatalysis: Nanoparticles, such as titanium dioxide (TiO₂ NPs), are being employed as reusable and highly efficient catalysts for synthesizing bioactive heterocyclic compounds from intermediates like phenacyl halides. researchgate.net This eco-friendly approach could be extended to catalyze reactions with this compound, offering a more advanced and efficient synthetic route. researchgate.net

Supramolecular Catalysis: Host-guest chemistry offers a unique catalytic paradigm. Molecules like β-cyclodextrin can act as supramolecular catalysts, encapsulating a reactant like phenacyl bromide to enhance its reactivity and electrophilicity. nih.gov This interaction facilitates the formation of a carbocationic intermediate, leading to excellent yields in short reaction times. nih.gov Applying this concept to this compound could enable highly selective reactions within the cyclodextrin's cavity.

The table below summarizes some novel catalytic approaches relevant to the synthesis and functionalization of this compound.

Table 1: Novel Catalytic Systems and Their Potential Applications

| Catalytic System | Catalyst Example | Potential Application | Reference |

|---|---|---|---|

| Lewis Acids | Ytterbium triflate (Yb(OTf)₃) | Reductive etherification to form the phenoxy ether linkage. | csic.es |

| Nanocatalysts | Titanium Dioxide (TiO₂ NPs) | Heterogeneous catalysis for the synthesis of bioactive heterocycles. | researchgate.net |

| Supramolecular Catalysts | β-cyclodextrin | Enhancing reactivity and controlling selectivity in substitution reactions. | nih.gov |

| Organoautocatalysts | In situ generated pyrrolidinium (B1226570) salt | Metal-free synthesis of complex nitrogen-containing molecules. | fau.eu |

Advanced Functional Material Development

The unique bifunctional nature of this compound, with a reactive bromide and a stable phenoxy group, makes it an ideal building block for advanced functional materials. These materials are designed with specific chemical and physical properties for high-performance applications. wiley.com

Future research directions include:

Smart Polymers: this compound can be used to synthesize monomers for polymers that respond to external stimuli like heat or light. For example, derivatives like 6-[4-phenylazo]phenoxy]hexyl methacrylate (B99206) are used to create photo-responsive materials. 20.210.105 Such polymers have applications in areas like controlled drug delivery and switching materials. 20.210.105

Liquid Crystalline Polymers: The rigid phenoxy group combined with the flexible hexyl chain is a classic structure for forming liquid crystalline phases. Three-arm star azo side-chain liquid crystalline polymers have been synthesized using similar building blocks, demonstrating the potential for creating materials with tunable optical properties. researchgate.net

Functional Composites: The molecule can serve as a linker to graft functional polymers onto substrates. For instance, it can be used to create a macro-initiator for grafting polymers onto other materials to form dual light- and pH-responsive composites. researchgate.net This is a key strategy in creating advanced materials for sensors and other applications. researchgate.netresearchgate.net

The development of these materials relies on the ability to precisely control their molecular architecture, a process in which this compound can play a crucial role as a versatile linker and functional component.

Integration with Supramolecular Chemistry

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the design of complex systems held together by non-covalent interactions. bbau.ac.in this compound and its derivatives are becoming increasingly important in this field.

Key areas of integration are:

Building Blocks for Self-Assembly: The molecule is a precursor to larger structures used in self-assembly. For example, it can be converted into (6-phenoxyhexyl)triphenylphosphonium bromide. scispace.com This phosphonium (B103445) salt can then be incorporated into more complex molecules, such as bis(tpy)quaterthiophenes, which self-assemble into ordered supramolecular structures. semanticscholar.org

Host-Guest Systems: The phenoxy group can participate in π-stacking interactions, while the alkyl chain provides flexibility, making derivatives of this compound suitable components for host-guest systems. bbau.ac.in These systems are fundamental to creating molecular sensors and carriers.

Anion Binding: Tripodal molecules with high dipole moments, synthesized from functionalized cyclic scaffolds, have shown success in binding anions. rsc.org The structural motifs found in this compound could be incorporated into similar tripodal structures to create new anion receptors, an important goal in supramolecular chemistry. rsc.orgunibo.it

The ability to form phosphonium salts, engage in intermolecular interactions, and act as a flexible spacer makes this compound a powerful tool for constructing complex and functional supramolecular architectures. scispace.comsemanticscholar.org

Applications in Chemical Biology and Therapeutics

The fields of chemical biology and therapeutics leverage custom-designed small molecules to probe and manipulate biological systems, often with the goal of developing new drugs. nih.gov this compound has emerged as a key starting material for creating such biologically active molecules.

Enzyme Inhibitors: One of the most significant applications is in the synthesis of inhibitors for enzymes like fatty acid amide hydrolase (FAAH). scispace.com FAAH inhibitors are being investigated as a therapeutic modality for pain and other neurological conditions. scispace.com this compound is a key intermediate in the synthesis of potent sulfonyl fluoride (B91410) inhibitors of this enzyme. nih.gov

Molecular Probes and Scaffolds: Chemical biology relies on probes to study complex biological processes like protein-protein interactions. mdpi.com The flexible linker provided by the 6-phenoxyhexyl chain is ideal for constructing heteromultifunctional scaffolds and photoaffinity labels. mdpi.comnih.gov These tools allow researchers to identify and study the targets of therapeutic compounds. mdpi.com

Drug Discovery: The journey of drug discovery often starts with a lead compound or scaffold that can be systematically modified. nih.govmdpi.com The structure of this compound makes it a versatile starting point. For example, it was used as a starting material in a multi-step synthesis to create precursors for FAAH inhibitors. nih.gov Its utility as a foundational fragment in phenotypic drug discovery (PDD) allows for the empirical development of new medicines based on their effects in disease models. nih.gov

The table below lists the key compounds mentioned in this article.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| (6-Phenoxyhexyl)triphenylphosphonium bromide |

| 6-[4-phenylazo]phenoxy]hexyl methacrylate |

| BiBr₃ (Bismuth(III) bromide) |

| Yb(OTf)₃ (Ytterbium(III) triflate) |

| β-cyclodextrin |

| Titanium Dioxide (TiO₂) |

| Sodium sulfonate |

| Sulfonyl fluoride |

| Phenacyl bromide |

| Pyrrolidinium salt |

Q & A

Q. What waste disposal protocols are recommended for this compound?

- Methodological Answer : Neutralize bromide waste with a 10% sodium bicarbonate solution, followed by adsorption onto vermiculite or activated carbon. Dispose as halogenated organic waste via licensed facilities. Comply with REACH regulations (EC 1907/2006) and local hazardous waste guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.